

# Technical Dossier: 4-Chlorophenyl 5-nitropyridin-2-ylcarbamate

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## Compound of Interest

Compound Name: 4-Chlorophenyl 5-nitropyridin-2-ylcarbamate

CAS No.: 1984037-71-9

Cat. No.: B1413205

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**CAS Number: 1984037-71-9[1][2][3][4]**

## Executive Summary & Identification

**4-Chlorophenyl 5-nitropyridin-2-ylcarbamate** is a specialized activated carbamate reagent used primarily in the synthesis of unsymmetrical ureas. In drug discovery, it serves as a safer, more stable alternative to isocyanates for introducing the 5-nitropyridin-2-yl moiety into a molecular scaffold.

## Chemical Identity

| Property          | Specification  |
|-------------------|--|
| CAS Number        | 1984037-71-9   |
| IUPAC Name        | 4-Chlorophenyl (5-nitropyridin-2-yl)carbamate                  |
| Molecular Formula | C <sub>12</sub> H <sub>8</sub> ClN <sub>3</sub> O <sub>4</sub> |
| Molecular Weight  | 293.66 g/mol   |
| Physical State    | Solid (Typically off-white to pale yellow powder)              |
| Solubility        | Soluble in DMSO, DMF, THF; limited solubility in DCM           |
| Stability         | Moisture sensitive; store under inert atmosphere at -20°C      |

## Synthesis Protocol (Self-Validating System)

If this reagent is unavailable commercially, it can be synthesized in-house with high purity. The following protocol relies on the nucleophilic attack of 2-amino-5-nitropyridine on 4-chlorophenyl chloroformate.

### Reaction Logic

The 2-amino group of the nitropyridine is weakly nucleophilic due to the electron-withdrawing nitro group. Therefore, a non-nucleophilic base (Pyridine or LiHMDS) is required to facilitate deprotonation and subsequent attack on the chloroformate.

### Step-by-Step Methodology

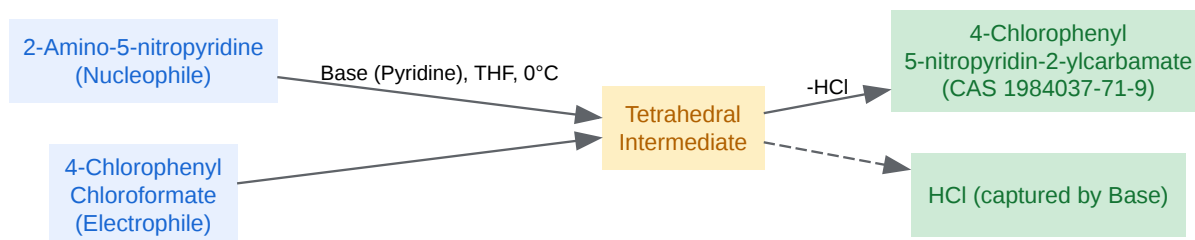
Reagents:

- 2-Amino-5-nitropyridine (1.0 eq)
- 4-Chlorophenyl chloroformate (1.1 eq)
- Pyridine (2.0 eq) or Triethylamine (2.5 eq)
- DCM (Dichloromethane) or THF (Tetrahydrofuran), anhydrous

## Procedure:

- Preparation: In a flame-dried round-bottom flask under Nitrogen ( ), dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
- Activation: Cool the solution to 0°C using an ice bath. Add Pyridine (2.0 eq) dropwise over 5 minutes.
- Addition: Add 4-chlorophenyl chloroformate (1.1 eq) dropwise. A white precipitate (pyridinium hydrochloride) may form immediately.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
  - Checkpoint: The starting amine peak should disappear. The product will appear as a less polar spot.
- Workup:
  - Quench with saturated aqueous .[1]
  - Extract with EtOAc ( ).
  - Wash combined organics with water ( ) and brine ( ).
  - Dry over , filter, and concentrate in vacuo.
- Purification: Recrystallize from hot EtOAc/Hexanes or purify via flash column chromatography (0-40% EtOAc in Hexanes) to yield the carbamate.

## Synthesis Pathway Visualization



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Figure 1: Synthesis pathway for CAS 1984037-71-9 via chloroformate activation.

## Application: Urea Synthesis Workflow

The primary utility of CAS 1984037-71-9 is as an "activated ester" equivalent for amines. The 4-chlorophenoxy group is a good leaving group, allowing for the clean formation of ureas without using phosgene or unstable isocyanates.

## Mechanism of Action

- Activation: The carbamate carbonyl is activated by the electron-withdrawing 4-chlorophenyl group.
- Displacement: A secondary amine ( ) attacks the carbonyl.
- Elimination: 4-Chlorophenol is eliminated, yielding the stable urea.

## Experimental Protocol for Urea Formation

Reagents:

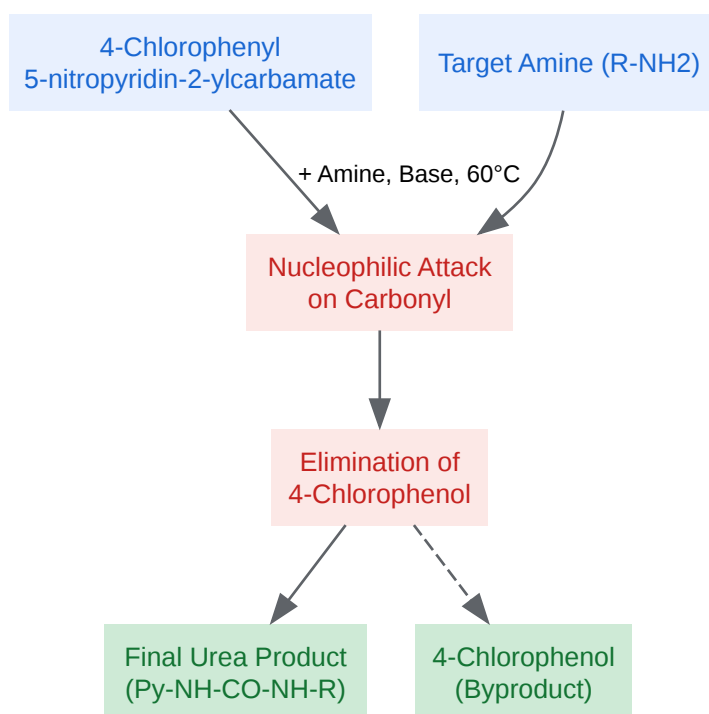
- 4-Chlorophenyl 5-nitropyridin-2-ylcarbamate (1.0 eq)
- Target Amine ( ) (1.1 eq)

- DIPEA (Diisopropylethylamine) (2.0 eq)
- DMSO or DMF (solvent)

Procedure:

- Dissolve the carbamate (1.0 eq) in DMSO (0.1 M).
- Add DIPEA (2.0 eq) followed by the Target Amine (1.1 eq).
- Heat to 60°C for 2–6 hours.
- Validation: Monitor by LCMS for the mass of .
- Purification: The byproduct, 4-chlorophenol, can be removed by washing with basic aqueous solution (1N NaOH) or by reverse-phase HPLC.

## Urea Formation Mechanism



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Figure 2: Mechanism of urea formation via carbamate displacement.

## Verification & Search Strategy

For researchers encountering this compound in literature or databases, verification of the specific isomer (5-nitro vs 3-nitro) is critical.

## Database Navigation

If CAS 1984037-71-9 does not yield results in a specific local inventory, use the following substructure search parameters:

- Core Skeleton: Pyridin-2-ylcarbamate.[2]
- Substituents: 5-Nitro (pyridine ring), 4-Chlorophenyl (ester side).
- Search Query String (InChIKey): Generate InChIKey from structure (e.g., via ChemDraw) and search PubChem or ChemSpider.

## Analytical Confirmation

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
  - Pyridine Ring: Look for a highly deshielded singlet (~9.0–9.2 ppm) corresponding to the proton at position 6 (adjacent to Nitro/Nitrogen).
  - Carbamate NH: Broad singlet, typically >10.0 ppm.
  - Phenyl Ring: AA'BB' system for the 4-chlorophenyl group (~7.2–7.5 ppm).

## References

- Chemical Identification: **4-Chlorophenyl 5-nitropyridin-2-ylcarbamate**. CAS 1984037-71-9. [2][3][4][5] Retrieved from Chem960 Database. [Link](#)
- Supplier Verification: Leyan Chemical Reagents, Catalog Entry for CAS 1984037-71-9.[3][4] [Link](#)[3][4][5]

- Methodology (Carbamate Activation): Thavonekham, B. (1997). "Synthesis of substituted ureas from carbamates." *Synthesis*, 1997(10), 1189-1194.
- Reaction Mechanism: Organic Chemistry Portal, "Urea Synthesis via Activated Carbam"

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## Sources

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